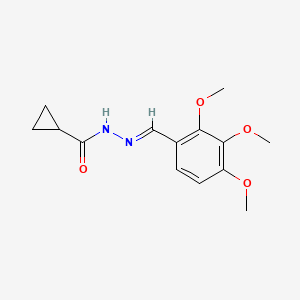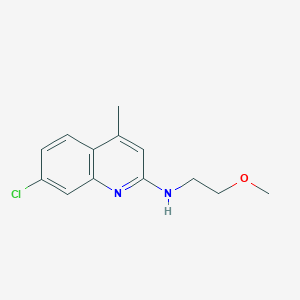
7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine
Overview
Description
7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine, also known as Ro-31-8220, is a synthetic compound that belongs to the family of quinolinamines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Scientific Research Applications
7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine has been extensively used in scientific research for its potential applications in the field of biochemistry and pharmacology. One of the primary applications of 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine is as an inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine has been shown to inhibit the activity of PKC in vitro and in vivo, making it a useful tool for studying the role of PKC in various biological processes.
Mechanism of Action
7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine exerts its inhibitory effect on PKC by binding to the enzyme's catalytic domain, thereby preventing its activation. This inhibition results in the modulation of various cellular processes that are regulated by PKC, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the induction of apoptosis in cancer cells, and the modulation of insulin secretion and glucose metabolism. Additionally, 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine is its specificity for PKC inhibition, making it a useful tool for studying the role of PKC in various biological processes. Additionally, 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in laboratory experiments. However, one of the limitations of 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine, including the development of more potent and selective PKC inhibitors, the identification of novel targets for 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine, and the investigation of its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine and to identify potential side effects and toxicity issues associated with its use.
Conclusion
In conclusion, 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine is a synthetic compound that has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to have several biochemical and physiological effects, including the inhibition of PKC, the induction of apoptosis, and the modulation of insulin secretion and glucose metabolism. While 7-chloro-N-(2-methoxyethyl)-4-methyl-2-quinolinamine has several advantages for use in laboratory experiments, further research is needed to fully understand its potential applications and limitations.
properties
IUPAC Name |
7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-7-13(15-5-6-17-2)16-12-8-10(14)3-4-11(9)12/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCACYWAVZGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-methoxyethyl)-4-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)
![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)
![4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3861996.png)
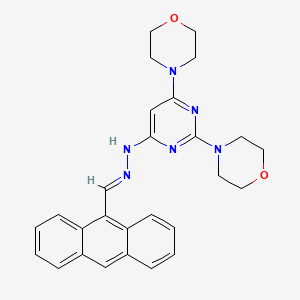
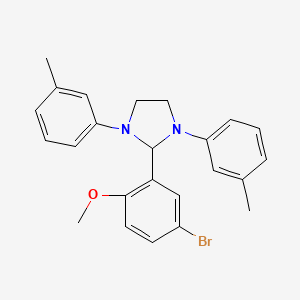
![N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)
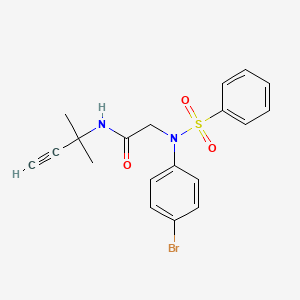
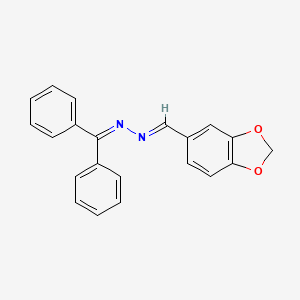
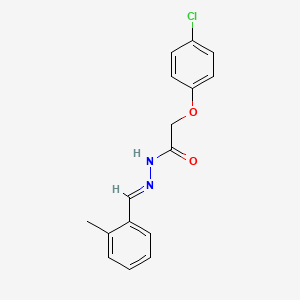
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)

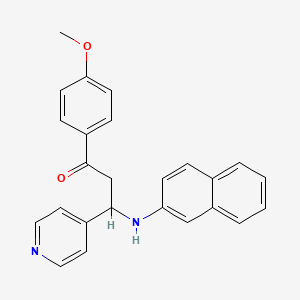
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862073.png)
